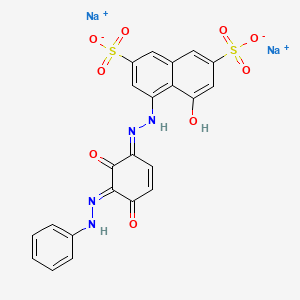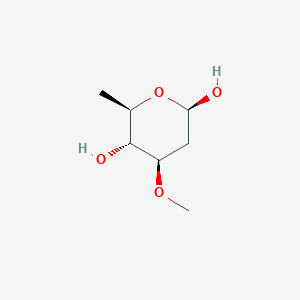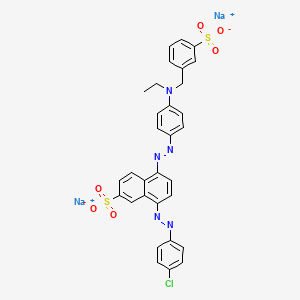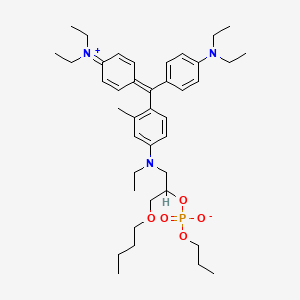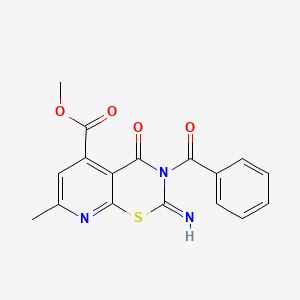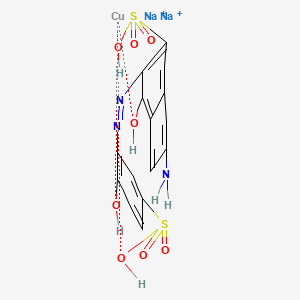
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) is a complex organic compound known for its vibrant color properties. It is a dark purple powder that is soluble in water and ethanol, but insoluble in other organic solvents . This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) involves several steps. Initially, 3-amino-4-hydroxy-N-methylbenzenesulfonamide undergoes diazotization. This intermediate is then coupled with bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine. The final step involves treating the product with an ammonia-containing copper sulfate solution to form the double copper complex .
Análisis De Reacciones Químicas
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: It can also be reduced, which may alter the azo linkage and affect the color properties.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a pH indicator due to its color-changing properties under different pH conditions.
Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular components.
Mecanismo De Acción
The mechanism of action of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) involves its ability to form stable complexes with metal ions, particularly copper. The azo linkage and the sulfonate groups play a crucial role in binding to metal ions, which can affect the compound’s color properties and stability. The molecular targets and pathways involved include interactions with cellular components, leading to changes in color and fluorescence properties .
Comparación Con Compuestos Similares
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) can be compared with other similar compounds, such as:
Disodium 7-amino-4-hydroxy-3-((2-hydroxy-5-sulphonatophenyl)azo)naphthalene-2-sulphonate: Similar in structure but without the copper complex.
Disodium 4-amino-3-((4’-((2,4-dihydroxyphenyl)azo)phenyl)azo)naphthalene-2,7-disulfonate: Another azo compound with different substituents affecting its color properties.
The uniqueness of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) lies in its ability to form stable copper complexes, which enhances its color stability and makes it suitable for various industrial applications.
Propiedades
Número CAS |
15738-74-6 |
|---|---|
Fórmula molecular |
C16H13CuN3Na2O8S2+2 |
Peso molecular |
548.9 g/mol |
Nombre IUPAC |
disodium;7-amino-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid;copper |
InChI |
InChI=1S/C16H13N3O8S2.Cu.2Na/c17-9-1-3-11-8(5-9)6-14(29(25,26)27)15(16(11)21)19-18-12-7-10(28(22,23)24)2-4-13(12)20;;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;;/q;;2*+1 |
Clave InChI |
KZNNRJHMAZPTHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na+].[Na+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




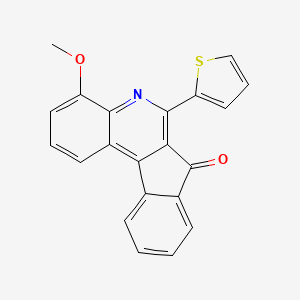
![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)

